molecular formula C19H22FN3O B5227390 N-(4-fluorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide

N-(4-fluorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide

Cat. No. B5227390
M. Wt: 327.4 g/mol
InChI Key: QWUOUBAVIZDGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as 4-FPP or 4-Fluoropiperazine, is a research chemical that belongs to the class of piperazine derivatives. It is a psychoactive substance that is commonly used in scientific research to study the mechanism of action and physiological effects of various compounds.

Mechanism of Action

The exact mechanism of action of N-(4-fluorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT2A receptors. It may also have an effect on dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects, including:
- Increased release of serotonin, dopamine, and norepinephrine
- Increased heart rate and blood pressure
- Increased body temperature
- Pupil dilation
- Increased locomotor activity
- Anxiogenic effects

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide in lab experiments is that it is relatively easy to synthesize and is readily available. It is also a well-studied compound, which makes it a useful reference compound for comparison in studies involving other piperazine derivatives.
One limitation of using N-(4-fluorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide in lab experiments is that its effects are not fully understood and may vary depending on the specific experimental conditions. Additionally, it is a psychoactive substance and must be handled with care to ensure the safety of researchers.

Future Directions

There are several potential future directions for research involving N-(4-fluorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, including:
- Further investigation into its mechanism of action and the specific receptors it targets
- Studies investigating its potential therapeutic applications, such as in the treatment of depression or anxiety disorders
- Exploration of its potential as a tool for studying the central nervous system and the effects of various drugs on brain function
In conclusion, N-(4-fluorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is a psychoactive research chemical that is commonly used in scientific research to study the mechanism of action and physiological effects of various compounds. It is a well-studied compound that is relatively easy to synthesize and readily available. Further research is needed to fully understand its effects and potential applications.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide involves the reaction of 4-fluoroaniline with 2-phenylethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with piperazinecarboxylic acid to yield the final product.

Scientific Research Applications

N-(4-fluorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is commonly used in scientific research to study the mechanism of action and physiological effects of various compounds. It is often used as a reference compound in studies involving other piperazine derivatives. It has also been used in studies investigating the effects of certain drugs on the central nervous system.

properties

IUPAC Name

N-(4-fluorophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c20-17-6-8-18(9-7-17)21-19(24)23-14-12-22(13-15-23)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUOUBAVIZDGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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